molecular formula C21H17ClN4O3 B6565303 3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921509-31-1

3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B6565303
CAS RN: 921509-31-1
M. Wt: 408.8 g/mol
InChI Key: MORURSHFDWSWEG-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .


Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives depends on the location of the nitrogen atom in pyridine . The specific molecular structure of this compound is not provided in the available resources.

Scientific Research Applications

Anticancer Properties:

Antimicrobial Activity: Neuroprotective Effects:

Environmental Science and Toxicology

Understanding the compound’s impact on the environment and living organisms is crucial:

Ecotoxicology: Oxidative Stress Biomarkers:

Conclusion

“AKOS021670502” holds promise across diverse fields. Further research is essential to unlock its full potential. Remember to consult relevant literature and experimental data for a comprehensive analysis. 🌟

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-12-3-7-14(8-4-12)23-19(27)16-11-25(2)18-17(16)24-21(29)26(20(18)28)15-9-5-13(22)6-10-15/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORURSHFDWSWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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